2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
Properties
IUPAC Name |
2-amino-5-ethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-2-4-3-5(13)12-7(9-4)10-6(8)11-12/h3H,2H2,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZGWBGIWYZODB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190731 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-amino-5-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-66-9 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-amino-5-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251924-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-amino-5-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Amino-Triazole with β-Dicarbonyl Compounds
A common and efficient approach to synthesizetriazolo[1,5-a]pyrimidine derivatives, including 2-amino-5-ethyl-3H,7H-triazolo[1,5-a]pyrimidin-7-one, involves the cyclocondensation of 5-amino-1,2,4-triazole derivatives with β-dicarbonyl compounds such as 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones.
- Reaction Conditions: Typically performed in acetic acid under reflux conditions, this method facilitates regioselective formation of the fused triazolo-pyrimidine ring system.
- Mechanism: The amino group on the triazole reacts with the diketone, leading to ring closure and formation of the triazolo[1,5-a]pyrimidine core.
- Regioselectivity: The choice of β-dicarbonyl compound and substitution pattern influences the regioselectivity, favoring either 7-aryl-5-methyl or 5-aryl-7-methyl derivatives.
- Yields: This method generally provides excellent yields and regioselectivity, although the use of ethyl 5-amino-1,2,4-triazole-3-carboxylate can reduce yield and selectivity.
Preparation via Cyclocondensation and Subsequent Chlorination
Another documented synthetic route involves a two-step process starting from ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-phenylbutane-1,3-dione:
Step 1: Cyclocondensation
The reaction of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid under reflux yields ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate.Step 2: Hydrolysis and Chlorination
The ester is hydrolyzed under basic conditions to the corresponding carboxylic acid, which is then converted to the acid chloride via chlorination. This acid chloride serves as a reactive intermediate for further coupling reactions to introduce various substituents at the 2-position.
This method provides a versatile platform for the synthesis of diverse derivatives, including the target compound when the appropriate ethyl substituent is introduced.
Microwave-Assisted Synthesis Using Chloromethyl Precursors
Microwave irradiation has been employed to enhance reaction rates and yields in the preparation of substituted triazolo[1,5-a]pyrimidin-7-ones:
Procedure:
Compounds such as 3H-5-(chloromethyl)-2-substituted-triazolo[1,5-a]pyrimidine-7-ones are reacted with nucleophiles in the presence of cesium carbonate in solvents like dimethylformamide (DMF) under microwave irradiation at around 95°C for 15–30 minutes.Advantages:
This method offers shorter reaction times and improved yields (typically 42–65%) compared to conventional heating.Application:
While the examples focus on various 2-substituted derivatives, the approach is adaptable for the synthesis of 2-amino-5-ethyl derivatives by choosing appropriate nucleophiles.
Summary Table of Preparation Methods
Detailed Research Findings and Considerations
Regioselectivity and Substituent Effects:
The regioselectivity of the cyclocondensation depends on the substitution pattern of the β-dicarbonyl compound and the amino-triazole derivative. Ethyl substituents at the 5-position are introduced by selecting appropriate starting diketones or by subsequent alkylation steps.Functional Group Tolerance:
The methods tolerate various functional groups, including aryl, methyl, and amino substituents, allowing for structural diversity in the triazolo[1,5-a]pyrimidine scaffold.Scalability and Practicality:
The microwave-assisted method offers a practical advantage for scale-up due to reduced reaction times and energy consumption, while classical reflux methods remain valuable for initial synthesis and characterization.Biological Relevance: The prepared compounds, including 2-amino-5-ethyl derivatives, have been studied for biological activities such as antiviral and antimicrobial effects, emphasizing the importance of efficient synthetic access.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, this compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory effects on CDK2.
Uniqueness
2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Biological Activity
The compound 2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a member of the triazolo-pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Information
- Molecular Formula : C7H9N5O
- Molecular Weight : 179.18 g/mol
- SMILES : CCC1=CC(=O)N2C(=N1)N=C(N2)N
- InChIKey : TTZGWBGIWYZODB-UHFFFAOYSA-N
2D Structure Representation
2D Structure
Antiviral Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antiviral properties. Specifically, compounds in this family have been shown to inhibit various viral infections, including influenza and other RNA viruses. The compound this compound has been evaluated for its efficacy against Influenza A virus (IAV), demonstrating promising results in inhibiting viral replication at non-toxic concentrations .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazolo-pyrimidine derivatives. The compound has shown activity against a range of bacterial strains, including Enterococcus faecium, with mechanisms targeting cell wall biosynthesis . The structure-activity relationship (SAR) analysis suggests that modifications at the C-5 and C-7 positions enhance antibacterial efficacy.
The biological activity of this compound can be attributed to its ability to interfere with critical biochemical pathways in pathogens. For instance:
- Inhibition of Viral Replication : The compound disrupts the viral life cycle by inhibiting the PA-PB1 interaction crucial for IAV replication .
- Antibacterial Mechanism : It targets bacterial cell wall synthesis, leading to cell lysis and death .
Study 1: Antiviral Efficacy
A study conducted by Massari et al. (2021) assessed various triazolo-pyrimidine derivatives for their ability to inhibit IAV replication. The results demonstrated that this compound exhibited an IC50 value significantly lower than that of standard antiviral agents, indicating its potential as a lead compound for further development .
Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, a series of triazolo-pyrimidine derivatives were synthesized and tested against E. faecium. The findings revealed that the compound displayed notable narrow-spectrum antibacterial activity with favorable metabolic stability and low intrinsic clearance rates .
Table 1: Biological Activity Summary
| Activity Type | Target Pathogen | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antiviral | Influenza A | < 10 µM | |
| Antimicrobial | E. faecium | < 50 µg/mL |
Table 2: Structure-Activity Relationship (SAR)
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| C-5 | Ethyl group | Increased antiviral potency |
| C-7 | Phenyl group | Enhanced antibacterial activity |
Q & A
Q. What are the established synthetic routes for 2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-aminotriazole derivatives with β-keto esters or 1,3-dicarbonyl compounds under acidic or catalytic conditions. For example, cyclization using ethanol or DMF as solvents with catalysts like APTS (3-aminopropyltriethoxysilane) can yield triazolopyrimidinones in one-pot reactions . Alternative methods include cyclocondensation of hydrazine derivatives with pyrimidine precursors, where substituents like ethyl groups are introduced via alkylation or by using pre-functionalized starting materials .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming the presence of amino, ethyl, and pyrimidinone groups. For instance, the ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~2.4 ppm) in 1H NMR, coupled with carbonyl carbon signals (δ ~160 ppm) in 13C NMR, are diagnostic .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, especially when substituent positions (e.g., ethyl vs. methyl) lead to spectral overlaps. Crystallographic data (e.g., bond lengths and angles) validate the fused triazole-pyrimidine core .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Yield optimization involves:
- Catalyst Screening : Transition-metal-free C–H functionalization (e.g., Grignard reagents) improves regioselectivity and reduces side products .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol, particularly for sterically hindered intermediates .
- Additive Use : APTS or silica-supported catalysts increase reaction rates and purity by minimizing byproducts like uncyclized amines .
Q. How to resolve contradictions in spectral data for structural confirmation?
Discrepancies between predicted and observed spectral data (e.g., unexpected NOEs in NMR or atypical IR stretches) often arise from tautomerism or regioisomerism. Strategies include:
- Isotopic Labeling : 15N-labelling (e.g., via adamantylation) clarifies nitrogen connectivity and tautomeric forms .
- Computational Modeling : DFT calculations predict NMR chemical shifts and IR frequencies, helping assign ambiguous signals .
Q. What computational methods predict the compound’s physicochemical and energetic properties?
- HOF (Heat of Formation) Calculations : Critical for evaluating energetic material potential. Group contribution methods or DFT (e.g., B3LYP/6-311++G**) estimate HOF, correlating with detonation velocity and pressure .
- Solubility and Reactivity : COSMO-RS simulations predict solubility in organic solvents, guiding reaction design .
Q. What mechanistic insights explain its biological activity?
- Enzyme Inhibition : The triazole ring acts as a hydrogen-bond acceptor, targeting ATP-binding pockets in kinases. The ethyl group enhances lipophilicity, improving membrane permeability .
- Anticancer Activity : Metallo-β-lactamase inhibition assays show that pyrimidinone derivatives disrupt zinc-binding sites, validated via molecular docking .
Q. How to design analogs with enhanced bioactivity or material properties?
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl at C-2) increases metabolic stability. Conversely, hydrophilic groups (e.g., hydroxyphenyl at C-7) improve aqueous solubility .
- Push-Pull Systems : Functionalizing C-5 and C-7 with aryl/hetaryl groups (e.g., via Suzuki coupling) tunes electronic properties for optoelectronic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
